Synthesis Yield: Target Compound (Bromoethyl-Isopropenyl Benzimidazolone) vs. 2-Ethoxybenzimidazole Intermediate Route in Flibanserin Synthesis
In the route published by Yang et al. (2016), the target compound 9 (1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one) was synthesized from compound 8 in 50% yield with 96.5% purity by HPLC . However, the same authors developed a 'more facile' alternative route using 2-ethoxy-1H-benzo[d]imidazole (12) as the key intermediate, achieving an overall flibanserin yield of approximately 45% with 99.9% purity and all three identified impurities below 0.05% . This direct comparison shows that while the target compound route provides a viable synthetic entry, the 2-ethoxy route delivers higher final purity, a critical procurement parameter for pharmaceutical intermediates.
| Evidence Dimension | Synthesis step yield and purity of key intermediate |
|---|---|
| Target Compound Data | 50% yield, 96.5% HPLC purity (Compound 9, Yang et al. 2016) |
| Comparator Or Baseline | 2-Ethoxy-1H-benzo[d]imidazole (Compound 12) route: ~45% overall flibanserin yield, 99.9% final purity, impurities <0.05% |
| Quantified Difference | Target compound step yield is 50%; 2-ethoxy route overall yield is ~45% but with 3.4% higher final product purity |
| Conditions | Synthesis conditions per Yang et al. Org. Process Res. Dev. 2016; HPLC: Waters XTerra Phenyl column, UV 210 nm |
Why This Matters
Procurement decisions hinge on whether higher intermediate yield (target compound) or superior final product purity (alternative route) aligns with manufacturing quality targets.
